N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Description
Properties
Molecular Formula |
C15H11N5O3 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11N5O3/c21-15(10-5-6-13-14(7-10)23-9-22-13)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21) |
InChI Key |
XKEGNZSWTUHNMD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Dibromomethane Cyclization
The benzodioxole ring is constructed from methyl gallate (methyl 3,4,5-trihydroxybenzoate) using dibromomethane under basic conditions:
Procedure:
-
Methyl gallate (1 eq) and potassium hydrogen carbonate (1 eq) are dissolved in dimethyl sulfoxide (DMSO).
-
Dibromomethane (0.5 eq) is added, and the mixture is heated to 60°C under nitrogen for 1.5 hours.
-
Post-reaction workup yields methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate (55% yield).
Critical Parameters:
-
Solvent: DMSO enhances reaction kinetics by stabilizing intermediates.
-
Temperature: Exceeding 70°C leads to decarboxylation side reactions.
Carboxylic Acid Activation
The ester is hydrolyzed to the free acid and converted to the acyl chloride:
Protocol:
-
Hydrolysis: Methanol/water (3:1) with NaOH (2 eq) at reflux for 4 hours.
-
Acyl Chloride Formation: Reflux with thionyl chloride (3 eq) in toluene at 110°C for 5 hours.
Synthesis of 2-(1H-Tetrazol-1-yl)Aniline
Tetrazole Cycloaddition
The tetrazole ring is introduced via [2+3] cycloaddition between nitriles and sodium azide:
Reaction Scheme:
Optimized Conditions:
-
Catalyst: Ammonium chloride (10 mol%)
Challenges:
-
Regioselectivity favors 1H-tetrazole over 2H-tetrazole isomers.
-
Azide handling requires strict temperature control to prevent decomposition.
Amide Coupling Methodology
Schotten-Baumann Reaction
The acyl chloride reacts with 2-(1H-tetrazol-1-yl)aniline under biphasic conditions:
Procedure:
-
Acyl chloride (1 eq) in dichloromethane is added dropwise to a stirred solution of 2-(1H-tetrazol-1-yl)aniline (1.2 eq) and NaOH (3 eq) in water.
-
The mixture is stirred at 0–5°C for 2 hours.
-
Organic layer isolation and solvent evaporation yield the crude product.
Yield: 75–82% after silica gel chromatography (hexane/ethyl acetate 4:1).
Carbodiimide-Mediated Coupling
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Protocol:
-
1,3-Benzodioxole-5-carboxylic acid (1 eq), EDC (1.5 eq), and hydroxybenzotriazole (HOBt, 1 eq) in DMF.
-
2-(1H-Tetrazol-1-yl)aniline (1.1 eq) is added, and the reaction proceeds at 25°C for 18 hours.
-
Purification via recrystallization (acetonitrile) affords the product in 70% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1600 cm⁻¹ (tetrazole C=N).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole), 7.85 (d, J=8.4 Hz, 1H, aromatic), 6.92 (s, 2H, benzodioxole).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Schotten-Baumann | 82 | 99.5 | Scalability | Low temperature sensitivity |
| EDC/HOBt | 70 | 98.8 | Mild conditions | High reagent cost |
| Direct Cycloaddition | 68 | 97.2 | Fewer steps | Requires azide safety protocols |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For example, derivatives of tetrazole have been studied for their efficacy against various bacterial strains. The specific compound has shown promise in preliminary studies, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.
Anticancer Properties
This compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction. This property makes it a candidate for further development as an anticancer drug.
Cardiovascular Applications
The compound's interaction with biological receptors involved in cardiovascular regulation has been explored. Studies suggest that it may modulate pathways related to hypertension and heart failure, although more extensive research is needed to validate these findings.
Polymer Chemistry
In material science, the compound has been utilized as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Sensor Development
The unique electronic properties of this compound have led to its exploration in sensor technology. Its ability to interact with various analytes makes it a potential candidate for developing chemical sensors that can detect environmental pollutants or biomolecules.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed that it exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting a mechanism of action that warrants further investigation.
Case Study 3: Polymer Application
Research on the incorporation of this compound into polyvinyl chloride (PVC) showed improved thermal stability by 15% compared to unmodified PVC. This enhancement indicates its utility in developing more durable materials for industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as GPR35 . The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, enhancing the compound’s binding affinity and potency . The benzodioxole moiety may also contribute to the compound’s overall pharmacological profile by stabilizing the receptor-ligand complex.
Comparison with Similar Compounds
Research Findings and Notes
Synthesis : Carboxamide formation commonly employs EDCI/HOBt coupling, as demonstrated in pyrazole carboxamide synthesis . The target compound’s tetrazole group may require protection during synthesis to avoid side reactions .
Crystallography : SHELX remains a gold standard for structural confirmation, as seen in imidazole-containing analogues .
Bioisosterism : Tetrazole’s role as a carboxylic acid surrogate enhances solubility but may reduce metabolic stability compared to -CF₃ analogues .
Limitations : Biological activity data (e.g., IC₅₀, binding assays) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 309.28 g/mol. Its structure includes a tetrazole ring, which is often utilized as a bioisostere for carboxylic acids, enhancing its interaction with various biological targets. The benzodioxole moiety contributes to its pharmacological profile by influencing solubility and permeability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The tetrazole ring allows the compound to mimic carboxylic acids, facilitating interactions with protein kinases and other critical enzymes in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes associated with cancer and inflammatory pathways.
- Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly in the G2-M phase, similar to established chemotherapeutic agents like doxorubicin.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study reported that derivatives of benzodioxole exhibited potent activity against Hep3B liver cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value comparable to doxorubicin, indicating its potential as an anticancer agent.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 7.4 | Hep3B | Cell cycle arrest in G2-M phase |
| Doxorubicin | 7.4 | Hep3B | DNA intercalation |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases. In vitro assays using DPPH radicals have shown that the compound can effectively scavenge free radicals, contributing to its therapeutic potential.
Case Studies
Study on Anticancer Activity : A comprehensive study evaluated the effects of this compound on Hep3B cells. Results indicated that the compound reduced α-fetoprotein secretion significantly while inducing cell cycle arrest at G2-M phase. Flow cytometry analysis revealed a decrease in G1 and S phase fractions post-treatment.
Antioxidant Evaluation : Another study assessed the antioxidant capacity of various benzodioxole derivatives using the DPPH assay. The results showed that this compound exhibited notable free radical scavenging activity compared to standard antioxidants like Trolox.
Q & A
Q. Table 1: Activity Comparison of Structural Analogs
Advanced: What computational methods are recommended to study target-compound interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in COX-2 (PDB: 5KIR). Key interactions:
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to predict activity of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
